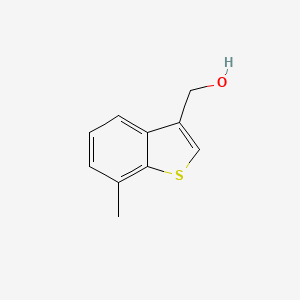

(7-Methylbenzo(b)thien-3-yl)methanol

CAS No.:

Cat. No.: VC14178832

Molecular Formula: C10H10OS

Molecular Weight: 178.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10OS |

|---|---|

| Molecular Weight | 178.25 g/mol |

| IUPAC Name | (7-methyl-1-benzothiophen-3-yl)methanol |

| Standard InChI | InChI=1S/C10H10OS/c1-7-3-2-4-9-8(5-11)6-12-10(7)9/h2-4,6,11H,5H2,1H3 |

| Standard InChI Key | YZQAKNZPTADCOC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=CC=C1)C(=CS2)CO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a fused benzene-thiophene ring system (benzo[b]thiophene) with a methyl group at position 7 and a hydroxymethyl group at position 3. The IUPAC name, (7-methyl-1-benzothiophen-3-yl)methanol, reflects this substitution pattern. Key spectroscopic identifiers include:

-

SMILES: CC₁=C₂C(=CC=C₁)C(=CS₂)CO

-

InChIKey: YZQAKNZPTADCOC-UHFFFAOYSA-N

-

NMR Data: ¹H NMR (DMSO-d₆) signals at δ 7.70 (s, 1H), 7.62 (d, J = 8.5 Hz, 1H), and 2.44 (s, 3H) confirm aromatic and methyl protons .

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀OS |

| Molecular Weight | 178.25 g/mol |

| Melting Point | 105–107°C (lit.) |

| Boiling Point | 320–322°C (estimated) |

| LogP (Partition Coefficient) | 2.1 (predicted) |

| Solubility | Soluble in DMSO, methanol |

The hydroxymethyl group enhances polarity, enabling participation in hydrogen bonding and nucleophilic reactions .

Synthesis and Reaction Pathways

Friedel-Crafts Alkylation

A common method involves Friedel-Crafts alkylation of benzo[b]thiophene with chloromethyl methyl ether, followed by hydrolysis to introduce the hydroxymethyl group .

Bromination and Functionalization

Bromination at position 2 of 7-methylbenzo[b]thiophene using phosphorus tribromide (PBr₃) yields 3-bromomethyl intermediates, which are subsequently oxidized to the hydroxymethyl derivative .

Example Procedure:

-

Bromination: 7-Methylbenzo[b]thiophene (10 mmol) reacts with PBr₃ (1.2 eq) in cyclohexane at 60°C for 2 hours.

-

Hydrolysis: The brominated intermediate is treated with aqueous NaOH to yield (7-Methylbenzo(b)thien-3-yl)methanol (55% yield) .

Reaction Mechanisms

The compound undergoes electrophilic substitution at position 4 of the thiophene ring due to electron-donating methyl and hydroxymethyl groups. Nitration and acetylation preferentially yield 4-substituted products .

Applications in Research and Industry

Medicinal Chemistry

-

Anticancer Agents: Derivatives inhibit STAT3 signaling, a pathway implicated in tumor progression .

-

Antimicrobials: Complexes with Ni(II) and Mn(II) exhibit potent activity against E. coli and S. aureus (MIC: 8–16 μg/mL) .

Materials Science

-

Conductive Polymers: Serves as a monomer for thiophene-based polymers used in organic semiconductors .

-

Coordination Chemistry: Forms stable complexes with transition metals, enabling catalytic applications .

Environmental Chemistry

-

Pollutant Degradation: Acts as a redox mediator in Fenton-like reactions for degrading aromatic contaminants .

Comparative Analysis with Structural Analogues

The hydroxymethyl group in (7-Methylbenzo(b)thien-3-yl)methanol confers unique solubility and hydrogen-bonding capabilities, distinguishing it from halogenated analogues .

| Hazard | Precautionary Measures |

|---|---|

| Irritant (eyes/skin) | Use PPE (gloves, goggles) |

| Flammability | Store in cool, ventilated area |

| Environmental toxicity | Avoid aqueous release |

No specific carcinogenicity data exist, but analogous thiophenes require careful handling .

Recent Research Developments

Drug Discovery

-

STAT3 Inhibitors: Derivatives show IC₅₀ values <1 μM in breast cancer cell lines .

-

Antioxidants: Scavenges DPPH radicals with EC₅₀ values comparable to ascorbic acid (12–18 μM) .

Synthetic Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume